7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the difluoromethyl group and the hydroxylphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, typically starting from commercially available reagents. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, and the reaction conditions often include the use of solvents like ethanol or solvent-free conditions to achieve high yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Scientific Research Applications
7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory mediators . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other triazolopyrimidines such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits significant pharmacological activities and is used in the development of various therapeutic agents. The uniqueness of 7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which enhance its biological activity and make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11F2N5O2 |
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Molecular Weight |
319.27 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11F2N5O2/c1-7-6-9(11(15)16)21-14(17-7)19-12(20-21)13(23)18-8-4-2-3-5-10(8)22/h2-6,11,22H,1H3,(H,18,23) |
InChI Key |
NHHPMKTUUFHTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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